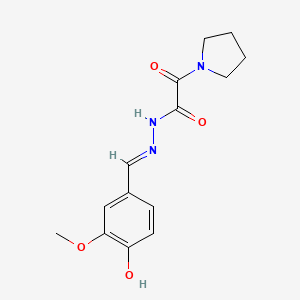![molecular formula C22H20N4O B6049513 5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6049513.png)
5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as JNJ-40411813, is a novel compound that has been the subject of extensive research in recent years. This compound has shown great potential in the field of neuroscience and has been studied for its potential use in treating various neurological disorders. In
作用机制
The mechanism of action of 5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been shown to have a high affinity for the dopamine D2 receptor and has been studied for its potential use as a D2 receptor antagonist. This compound has also been shown to have a high affinity for the serotonin 5-HT1A receptor and has been studied for its potential use as a 5-HT1A receptor agonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one are not fully understood. However, this compound has been shown to have a high affinity for the dopamine D2 receptor and has been studied for its potential use as a D2 receptor antagonist. Additionally, this compound has been shown to have a high affinity for the serotonin 5-HT1A receptor and has been studied for its potential use as a 5-HT1A receptor agonist.
实验室实验的优点和局限性
The advantages of using 5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments are its high affinity for the dopamine D2 receptor and serotonin 5-HT1A receptor. However, the limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action.
未来方向
The future directions for the research on 5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one are vast. Some potential future directions include further studies on its mechanism of action, optimization of the synthesis method to improve yield and purity, and studies on its potential use in treating various neurological disorders. Additionally, this compound has been studied for its potential use as a PET imaging agent for the dopamine D2 receptor, and future research could focus on its use in this area.
合成方法
The synthesis of 5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex process that involves multiple steps. The synthesis begins with the reaction of 2-amino-5-bromo-naphthalene with 2,3-dichloro-5,6-dicyanopyrazine to form the intermediate compound, which is then treated with piperidine to form the final product. The synthesis of this compound has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have a high affinity for the dopamine D2 receptor and has been studied for its potential use as a D2 receptor antagonist. Additionally, this compound has been studied for its potential use as a PET imaging agent for the dopamine D2 receptor.
属性
IUPAC Name |
5-naphthalen-2-yl-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-21-19-18(17-9-8-15-6-2-3-7-16(15)14-17)10-11-23-20(19)24-22(25-21)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCMRSUZGHHSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide](/img/structure/B6049444.png)
![[2-({4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6049452.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B6049458.png)
![1-[(4-bromophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B6049459.png)
![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6049470.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6049478.png)
![1-(1-azocanyl)-3-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6049482.png)
![(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6049487.png)
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6049495.png)
![1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid](/img/structure/B6049517.png)

![1-(2-fluorophenyl)-4-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6049537.png)
![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)